N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and sulfamoylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-methoxy-4,7-dimethyl-2-oxochromen-3-carbaldehyde with N-[(4-sulfamoylphenyl)methyl]acetamide under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromen-2-one core can be reduced to form chroman derivatives.
Substitution: The sulfamoylphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce chroman derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromen-2-one core and sulfamoylphenyl group. These interactions may lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methylcoumarin: A chromen-2-one derivative with a similar core structure but different substituents.
7-methylcoumarin: Another chromen-2-one derivative with a methyl group at the 7-position.
Isoginkgetin: A biflavonoid with a chromen-2-one core, known for its enzyme inhibitory properties.
Uniqueness
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific combination of methoxy, dimethyl, and sulfamoylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
902031-98-5 |
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Molecular Formula |
C21H22N2O6S |
Molecular Weight |
430.5g/mol |
IUPAC Name |
2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H22N2O6S/c1-12-8-17(28-3)20-13(2)16(21(25)29-18(20)9-12)10-19(24)23-11-14-4-6-15(7-5-14)30(22,26)27/h4-9H,10-11H2,1-3H3,(H,23,24)(H2,22,26,27) |
InChI Key |
FVHQKIIRHDQDPO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C)C(=C1)OC |
Origin of Product |
United States |
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